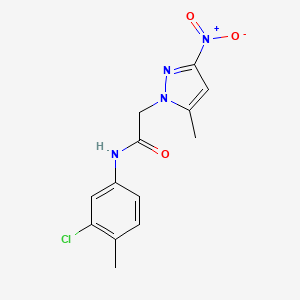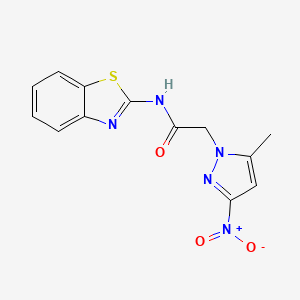![molecular formula C13H12F3N3O B3747527 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B3747527.png)
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide, also known as TFP, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell growth, proliferation, and differentiation. TFP has been shown to have potential applications in cancer therapy, neurodegenerative diseases, and viral infections.
Mécanisme D'action
The mechanism of action of 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes. CK2 is overexpressed in many types of cancer and is involved in the regulation of cell growth, proliferation, and differentiation. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell growth and induction of apoptosis in cancer cells. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has also been shown to inhibit the accumulation of amyloid-beta peptide, which is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has also been shown to inhibit the accumulation of amyloid-beta peptide, which is associated with Alzheimer's disease. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to have antiviral properties by inhibiting the replication of hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide in lab experiments include its potency and selectivity in inhibiting CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is also stable and easy to synthesize, which makes it a cost-effective compound for lab experiments. The limitations of using 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated.
Orientations Futures
There are several future directions for research on 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide. One direction is to study the potential applications of 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide in combination with other anticancer drugs to enhance its efficacy. Another direction is to study the potential applications of 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide in neurodegenerative diseases other than Alzheimer's disease. Further research is also needed to evaluate the potential toxicity and off-target effects of 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide in vivo. Overall, 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has great potential for further scientific research in various fields.
Applications De Recherche Scientifique
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have anticancer properties by inhibiting the activity of CK2, which is overexpressed in many types of cancer. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to have neuroprotective effects by inhibiting the accumulation of amyloid-beta peptide, which is associated with Alzheimer's disease. 1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has also been shown to have antiviral properties by inhibiting the replication of hepatitis C virus.
Propriétés
IUPAC Name |
2-ethyl-N-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-2-19-11(7-8-17-19)12(20)18-10-6-4-3-5-9(10)13(14,15)16/h3-8H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVGQIJNSMYAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3747447.png)


![1-(2-fluorobenzyl)-3-nitro-5-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1H-1,2,4-triazole](/img/structure/B3747470.png)
![4-[(4-methoxyphenoxy)methyl]quinolin-2(1H)-one](/img/structure/B3747476.png)
![N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B3747479.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3747483.png)
![ethyl 4-[({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoate](/img/structure/B3747498.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazole](/img/structure/B3747504.png)
![ethyl 5-[({[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)methyl]-2-furoate](/img/structure/B3747508.png)

![N-(2,6-dimethylphenyl)-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3747514.png)
![2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B3747521.png)
![N-[3-methyl-1-(1-naphthylmethyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3747547.png)